molecular formula C11H19N3 B13287000 1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-3-amine

1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-3-amine

Cat. No.: B13287000
M. Wt: 193.29 g/mol
InChI Key: YHOUHICSWLIORU-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-3-amine is a compound characterized by a cyclohexane ring substituted with two methyl groups at positions 3 and 5, and a pyrazole ring attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or by cyclization of hexane derivatives.

    Introduction of Methyl Groups: The methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of hydrazine with a 1,3-diketone.

    Coupling of Cyclohexane and Pyrazole Rings: The final step involves coupling the cyclohexane and pyrazole rings through a nucleophilic substitution reaction, where the amine group of the pyrazole ring reacts with a suitable leaving group on the cyclohexane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the cyclohexane ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrazole or cyclohexane derivatives.

Scientific Research Applications

1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

    1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-4-amine: Similar structure but with the amine group at a different position on the pyrazole ring.

    1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-5-amine: Another positional isomer with the amine group at the 5-position.

Uniqueness: 1-(3,5-Dimethylcyclohexyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amine group on the pyrazole ring can significantly affect the compound’s interaction with molecular targets, making it distinct from its isomers.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(3,5-dimethylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-8-5-9(2)7-10(6-8)14-4-3-11(12)13-14/h3-4,8-10H,5-7H2,1-2H3,(H2,12,13)

InChI Key

YHOUHICSWLIORU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)N2C=CC(=N2)N)C

Origin of Product

United States

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